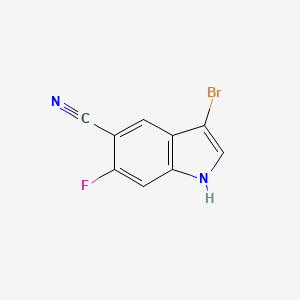
3-Bromo-6-fluoro-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-fluoro-1H-indole-5-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-1H-indole-5-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of an indole derivative, followed by the introduction of the nitrile group. The reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-fluoro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for use in pharmaceuticals and other applications.
Aplicaciones Científicas De Investigación
3-Bromo-6-fluoro-1H-indole-5-carbonitrile is used extensively in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism by which 3-Bromo-6-fluoro-1H-indole-5-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine, fluorine, and nitrile groups can influence its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1H-indole-5-carbonitrile: Lacks the fluorine atom, which can affect its reactivity and applications.
6-Fluoro-1H-indole-5-carbonitrile: Lacks the bromine atom, leading to different chemical properties and uses.
3-Bromo-6-fluoro-1H-indole: Lacks the nitrile group, which can influence its biological activity and synthetic utility.
Uniqueness
3-Bromo-6-fluoro-1H-indole-5-carbonitrile is unique due to the combination of bromine, fluorine, and nitrile groups on the indole ring. This combination provides a distinct set of chemical properties, making it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propiedades
Fórmula molecular |
C9H4BrFN2 |
|---|---|
Peso molecular |
239.04 g/mol |
Nombre IUPAC |
3-bromo-6-fluoro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H4BrFN2/c10-7-4-13-9-2-8(11)5(3-12)1-6(7)9/h1-2,4,13H |
Clave InChI |
DHXBGVYVBBWWPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1C(=CN2)Br)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


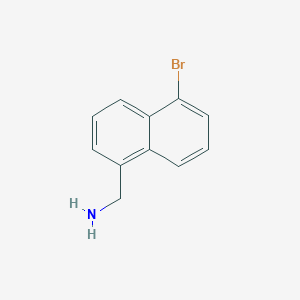
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
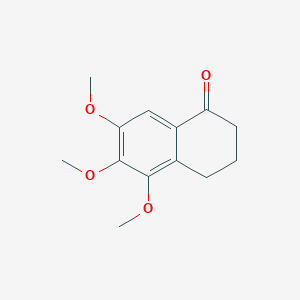
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
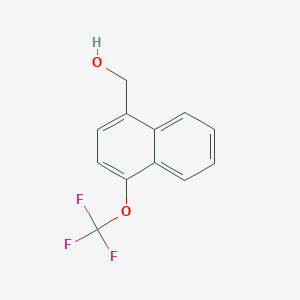
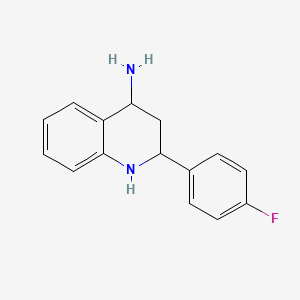
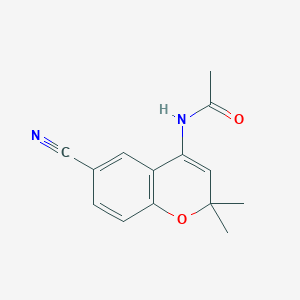

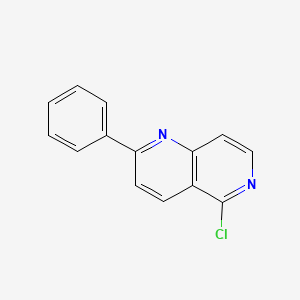
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)




